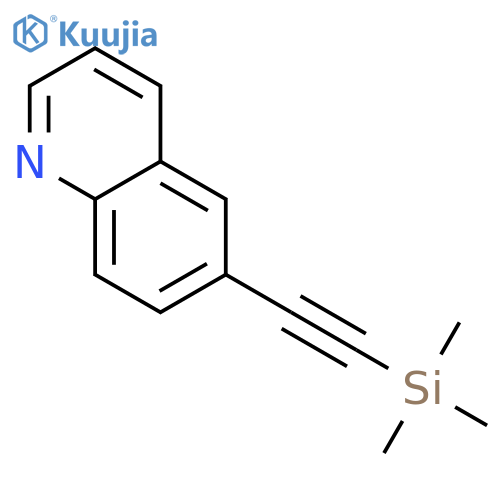Cas no 683774-32-5 (6-((Trimethylsilyl)ethynyl)quinoline)

683774-32-5 structure
商品名:6-((Trimethylsilyl)ethynyl)quinoline
6-((Trimethylsilyl)ethynyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 6-((Trimethylsilyl)ethynyl)quinoline
- 6-((Trimethylsilyl)ethynyl)quinolin
- A867057
- DTXSID20743760
- 683774-32-5
- AKOS016001703
- 6-tri-methylsilylethynylquinoline
- trimethyl(2-quinolin-6-ylethynyl)silane
- 6-[(Trimethylsilyl)ethynyl]quinoline
-
- MDL: MFCD23135782
- インチ: InChI=1S/C14H15NSi/c1-16(2,3)10-8-12-6-7-14-13(11-12)5-4-9-15-14/h4-7,9,11H,1-3H3
- InChIKey: HPUIGADZNDDKMJ-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C#CC1=CC2=C(C=C1)N=CC=C2
計算された属性
- せいみつぶんしりょう: 225.097376017g/mol
- どういたいしつりょう: 225.097376017g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
6-((Trimethylsilyl)ethynyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T070765-50mg |
6-((Trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 50mg |
$ 305.00 | 2022-06-03 | ||
| Chemenu | CM123617-10g |
6-((trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 95% | 10g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645214-1g |
6-((Trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 98% | 1g |
¥7927.00 | 2024-05-03 | |
| Chemenu | CM123617-1g |
6-((trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM123617-5g |
6-((trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 95% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM123617-25g |
6-((trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 95% | 25g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645214-5g |
6-((Trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 98% | 5g |
¥15460.00 | 2024-05-03 | |
| Alichem | A189005220-5g |
6-((Trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 95% | 5g |
$1181.88 | 2023-09-01 | |
| Alichem | A189005220-10g |
6-((Trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 95% | 10g |
$1784.88 | 2023-09-01 | |
| TRC | T070765-100mg |
6-((Trimethylsilyl)ethynyl)quinoline |
683774-32-5 | 100mg |
$ 505.00 | 2022-06-03 |
6-((Trimethylsilyl)ethynyl)quinoline 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
683774-32-5 (6-((Trimethylsilyl)ethynyl)quinoline) 関連製品
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:683774-32-5)6-((Trimethylsilyl)ethynyl)quinoline

清らかである:99%
はかる:1g
価格 ($):328.0